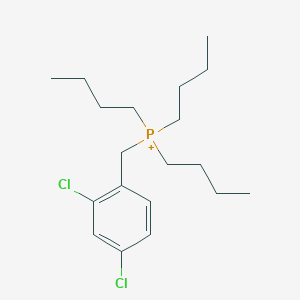

Tributyl(2,4-dichlorobenzyl)phosphonium

Description

Tributyl(2,4-dichlorobenzyl)phosphonium chloride (CAS 115-78-6), also known as chlorphonium chloride , is a quaternary phosphonium salt with the molecular formula C₁₉H₃₂Cl₃P and a molecular weight of 397.83 g/mol . It features a 2,4-dichlorobenzyl group attached to a tributylphosphonium core. This compound is notably used as a plant growth retardant under the name "phosphon," effectively inhibiting gibberellin biosynthesis to control stem elongation . Its applications extend to pesticides, where it acts as a potent bioactive agent .

Key properties include:

Properties

CAS No. |

7695-87-6 |

|---|---|

Molecular Formula |

C19H32Cl2P+ |

Molecular Weight |

362.3 g/mol |

IUPAC Name |

tributyl-[(2,4-dichlorophenyl)methyl]phosphanium |

InChI |

InChI=1S/C19H32Cl2P/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21/h10-11,15H,4-9,12-14,16H2,1-3H3/q+1 |

InChI Key |

OAGIOQZKOZPWKF-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Horticultural Applications

Tributyl(2,4-dichlorobenzyl)phosphonium has been utilized primarily as a growth retardant in various ornamental plants. Its main functions include:

- Reducing Internodal Length : This compound effectively diminishes the height of plants by inhibiting stem elongation. It has been particularly useful in controlling the growth of ornamental species such as chrysanthemums, geraniums, and petunias .

- Enhancing Plant Appearance : By regulating growth, it helps maintain a desirable plant shape and can enhance flowering in some species .

Table 1: Effects of Tributyl(2,4-dichlorobenzyl)phosphonium on Plant Growth

| Plant Species | Application Rate (ppm) | Effect on Growth |

|---|---|---|

| Chrysanthemum | 1000 | Height reduction by 30% |

| Geranium | 500 | Improved flower density |

| Petunia | 750 | Height reduction by 25% |

Physiological Effects

Research indicates that tributyl(2,4-dichlorobenzyl)phosphonium influences various physiological processes in plants:

- Inhibition of Apical Dominance : The compound disrupts the normal apical control mechanisms, leading to increased branching in certain species .

- Interaction with Gibberellic Acid : Studies have shown that when applied alongside gibberellic acid (GA), tributyl(2,4-dichlorobenzyl)phosphonium can modify the effects of GA, potentially enhancing growth regulation strategies .

Case Studies

Several studies have documented the effects of tributyl(2,4-dichlorobenzyl)phosphonium on different plant species:

- Tomato Plants : In a controlled study, tomato plants treated with Phosfon showed significant morphological changes when combined with gibberellic acid. The results indicated that the combination could optimize fruit yield while managing plant height .

- Ornamental Trials : Field trials conducted on ornamental plants revealed that tributyl(2,4-dichlorobenzyl)phosphonium could effectively reduce excessive growth without compromising flower quality. This was particularly noted in landscape settings where plant size management is crucial for aesthetic purposes .

Comparison with Similar Compounds

Structural Analogs: Tributyl vs. Triphenyl Derivatives

The substitution pattern on the phosphorus atom (tributyl vs. triphenyl) significantly alters physicochemical and functional properties.

Key Differences :

- Lipophilicity : Tributyl groups enhance lipophilicity, making the compound more soluble in organic solvents, whereas triphenyl derivatives exhibit higher rigidity and thermal stability .

- Reactivity : Triphenylphosphonium salts are widely used in Wittig reactions due to their strong ylide-forming ability, while tributyl analogs are less common in such roles .

- Biological Activity : The tributyl variant’s smaller size and alkyl chains facilitate membrane penetration in plants, whereas bulkier triphenyl derivatives are less effective in growth regulation .

Substituent Position Effects: 2,4- vs. 3,4-Dichloro Substitution

The position of chlorine atoms on the benzyl ring modulates molecular interactions:

- 2,4-Dichlorobenzyl: Exhibits optimal steric effects for binding to enzymes or receptors. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows stronger collagenase inhibition (IC₅₀ = 1.48 mM) compared to 2,6-dichloro analogs due to favorable π–π interactions with Tyr201 and hydrogen bonding with Gln215 .

- 3,4-Dichlorobenzyl: Limited data exist, but the altered substitution may reduce binding affinity in biological systems due to less complementary spatial alignment .

Physicochemical Properties

Preparation Methods

Quaternization of Tributylphosphine with 2,4-Dichlorobenzyl Chloride

The most direct method involves reacting tributylphosphine (PBu₃) with 2,4-dichlorobenzyl chloride in a polar aprotic solvent. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in PBu₃ attacks the electrophilic benzyl carbon, displacing chloride and forming the phosphonium salt.

Reaction Equation:

Procedure:

-

Reagent Setup: Combine equimolar amounts of PBu₃ and 2,4-dichlorobenzyl chloride in anhydrous dimethylformamide (DMF) under nitrogen.

-

Reaction Conditions: Stir at 50–60°C for 12–24 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Quench the reaction by cooling to room temperature, then precipitate the product by adding diethyl ether. Filter the solid and wash with cold ether to remove unreacted starting materials.

Key Parameters:

Alternative Alkylation Agents

While 2,4-dichlorobenzyl chloride is standard, analogous reactions with 2,4-dichlorobenzyl bromide have been reported in similar phosphonium salt syntheses. Bromides often exhibit higher reactivity due to better leaving-group ability, potentially reducing reaction times. However, chloride derivatives are preferred for cost and stability considerations.

Purification and Characterization

Recrystallization

The crude product is typically purified via recrystallization from methanol or methanol/water mixtures. This step removes residual salts and unreacted reagents, yielding a purity >95%.

Procedure:

-

Dissolve the crude product in hot methanol.

-

Gradually add deionized water until cloudiness appears.

-

Cool the solution to 4°C for 12 hours, then collect crystals via vacuum filtration.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm structural integrity. For example, the benzyl protons resonate at δ 4.5–5.0 ppm, while the phosphorus signal appears near δ 25 ppm.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity, with retention times compared against standards.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 362.3 ([M]⁺).

Challenges and Optimizations

Moisture Sensitivity

Tributylphosphine is highly sensitive to oxidation, necessitating strict anhydrous conditions. Even trace moisture leads to tributylphosphine oxide byproducts, reducing yields.

Mitigation Strategies:

Byproduct Formation

Competing reactions, such as the hydrolysis of 2,4-dichlorobenzyl chloride to 2,4-dichlorobenzyl alcohol, may occur if residual moisture is present.

Solution:

Scalability and Industrial Relevance

The method’s scalability is limited by the exothermic nature of the quaternization reaction. Industrial adaptations employ continuous-flow reactors to regulate temperature and improve safety. However, no large-scale production data exists for this specific compound, as it remains primarily a research chemical.

Q & A

Q. What are the key physical and chemical properties of tributyl(2,4-dichlorobenzyl)phosphonium chloride, and how are they characterized?

Methodological Answer: The compound is typically characterized using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 397.83 g/mol | |

| Melting Point | 114–120°C | |

| CAS Number | 115-78-6 | |

| Solubility in Methanol | 100 µg/mL |

Purification is achieved via recrystallization from methanol, and purity (>98%) is confirmed by melting point analysis and chromatographic methods .

Q. What safety protocols are recommended for handling tributyl(2,4-dichlorobenzyl)phosphonium chloride in laboratory settings?

Methodological Answer: Safety measures include:

- Use of personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct experiments in a fume hood to prevent inhalation of aerosols (exposure limit: 397.83 mg/m³) .

- Store waste separately and dispose via certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers design experiments to investigate hormetic effects of tributyl(2,4-dichlorobenzyl)phosphonium chloride in biological systems?

Methodological Answer: Evidence from peppermint studies shows biphasic growth responses:

| Dose Level | Initial Growth Inhibition | Compensation Growth | Net Effect at 5 Weeks | Source |

|---|---|---|---|---|

| Low | 20–25% | Overcompensation | Stimulation | |

| High | 50–75% | Partial Compensation | Inhibition |

Experimental Design Tips:

Q. What computational approaches can predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking and molecular dynamics simulations are effective. For example:

- Docking Workflow:

- Prepare the compound’s 3D structure (e.g., using Gaussian or Avogadro).

- Identify binding pockets in target proteins (e.g., collagenase in ).

- Analyze hydrogen bond distances (e.g., 1.96–2.20 Å) and π-π interactions (4.1–4.2 Å) to predict binding affinity .

- Validate results with in vitro assays (e.g., IC50 measurements).

Q. How can structural modifications enhance the compound’s utility in ionic liquid applications?

Methodological Answer: Phosphonium-based ionic liquids (ILs) are valued for thermal stability and low volatility. To optimize performance:

- Compare with analogs like [P1,4,4,4][MeSO4] (tributyl methyl phosphonium methyl sulfate) .

- Evaluate properties:

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.